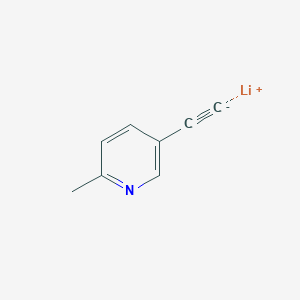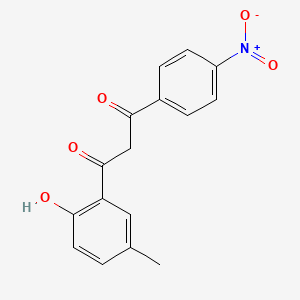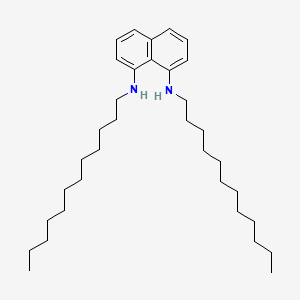![molecular formula C18H16ClNO3 B14333959 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol CAS No. 105803-62-1](/img/no-structure.png)
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a dimethoxyisoquinolinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline derivative, followed by its coupling with a chlorophenol derivative. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but lacks the isoquinoline moiety.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a similar isoquinoline structure but with different functional groups.
Uniqueness
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is unique due to the presence of both the chloro-substituted phenol and the dimethoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
| 105803-62-1 | |
Fórmula molecular |
C18H16ClNO3 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17-7-13-10-20-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(21)6-11/h3-4,6-10,21H,5H2,1-2H3 |
Clave InChI |
YSIPFYQOCHABKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)



![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

